Cholesterylamine

描述

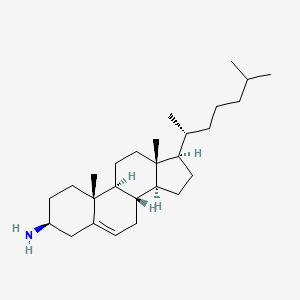

Structure

3D Structure

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPZWPHDULZYFR-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943681 | |

| Record name | Cholest-5-en-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126-93-4 | |

| Record name | Cholesterylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2126-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Cholestyramine in Lipid Metabolism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestyramine, a bile acid sequestrant, has been a cornerstone in the management of hypercholesterolemia for decades. Its primary mechanism of action, the interruption of the enterohepatic circulation of bile acids, triggers a cascade of events within the liver that ultimately leads to a significant reduction in plasma low-density lipoprotein cholesterol (LDL-C) levels. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects on lipid metabolism, and the experimental methodologies used to elucidate cholestyramine's mode of action.

Core Mechanism of Action: Interrupting Enterohepatic Circulation

Cholestyramine is a non-absorbable, anionic exchange resin that binds to negatively charged bile acids in the small intestine. This binding forms an insoluble complex that is subsequently excreted in the feces.[1][2] The normal enterohepatic circulation, where approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver, is thereby disrupted.[3] This increased fecal excretion of bile acids, which can be up to 10-fold higher with cholestyramine treatment, creates a significant demand for de novo bile acid synthesis in the liver.[4][5]

Hepatic Response to Bile Acid Depletion

The depletion of the bile acid pool returning to the liver initiates a multi-faceted compensatory response orchestrated primarily by hepatocytes:

Upregulation of Bile Acid Synthesis

To replenish the lost bile acids, the liver increases the conversion of cholesterol into primary bile acids, cholic acid and chenodeoxycholic acid. This process is primarily regulated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting step in the classical bile acid synthesis pathway. Cholestyramine administration leads to a significant upregulation of CYP7A1 activity, with studies showing a more than sixfold increase.

Increased LDL Receptor Expression and LDL-C Clearance

The increased consumption of intrahepatic cholesterol for bile acid synthesis leads to a state of relative cholesterol deficiency within the hepatocyte. This cellular cholesterol depletion triggers the activation of a key transcription factor, Sterol Regulatory Element-Binding Protein 2 (SREBP-2) . SREBP-2, upon activation, translocates to the nucleus and upregulates the transcription of genes involved in cholesterol homeostasis, most notably the gene encoding the low-density lipoprotein receptor (LDLR) . The resulting increase in the number of LDL receptors on the surface of hepatocytes enhances the clearance of LDL-C from the bloodstream, which is the primary mechanism by which cholestyramine lowers plasma cholesterol levels.

Stimulation of Cholesterol Synthesis

In addition to increasing LDL-C uptake, the activation of SREBP-2 also leads to the upregulation of genes involved in endogenous cholesterol synthesis. A key enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase , the rate-limiting enzyme in cholesterol biosynthesis. Studies have demonstrated a significant increase in HMG-CoA reductase activity following cholestyramine treatment. This compensatory increase in cholesterol synthesis aims to meet the heightened demand for cholesterol for both bile acid production and cellular needs.

Quantitative Effects on Lipid Metabolism

The administration of cholestyramine results in significant and measurable changes in the plasma lipid profile. The following tables summarize the quantitative data from various clinical trials.

Table 1: Effect of Cholestyramine on LDL Cholesterol (LDL-C)

| Study/Trial | Dose | Duration | LDL-C Reduction (%) |

| Lipid Research Clinics Coronary Primary Prevention Trial (LRC-CPPT) | 24 g/day | 7.4 years | 20.3% (12.6% greater than placebo) |

| NHLBI Type II Coronary Intervention Study | 24 g/day | 5 years | 26% (compared to 5% in placebo group after diet lead-in) |

| Garg and Grundy (1994) | 16 g/day | 6 weeks | 28% |

| Anonymous Study | 8-16 g/day | Not Specified | 18-25% |

| Combination Therapy Study | 8 g/day | Not Specified | Up to 15% (modest reduction) |

Table 2: Effect of Cholestyramine on Total Cholesterol

| Study/Trial | Dose | Duration | Total Cholesterol Reduction (%) |

| Lipid Research Clinics Coronary Primary Prevention Trial (LRC-CPPT) | 24 g/day | 7.4 years | 13.4% (8.5% greater than placebo) |

| Garg and Grundy (1994) | 16 g/day | 6 weeks | 18% |

| Combination Neomycin-Cholestyramine Study | Not Specified | 9 months | 22% |

Table 3: Effect of Cholestyramine on Triglycerides and HDL Cholesterol (HDL-C)

| Study/Trial | Dose | Effect on Triglycerides | Effect on HDL-C |

| Garg and Grundy (1994) | 16 g/day | 13.5% increase | Unchanged |

| Combination Therapy Study | 8 g/day | Reduction up to 60% (in type IIb patients) | 35% increase |

| Weisweiler et al. (1979) | Not Specified | Increase | Small but significant alterations |

| LRC-CPPT | 24 g/day | Dose-related increase of 10.7% to 17.1% | Not specified |

Signaling Pathways and Regulatory Networks

The effects of cholestyramine on lipid metabolism are mediated by intricate signaling pathways.

Farnesoid X Receptor (FXR) Signaling

The farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid homeostasis. Bile acids are natural ligands for FXR. When bile acid levels in the liver are high, they bind to and activate FXR. Activated FXR then induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of the CYP7A1 gene, thus creating a negative feedback loop to suppress bile acid synthesis. By sequestering bile acids in the intestine, cholestyramine reduces the amount of bile acids returning to the liver, leading to decreased FXR activation and consequently, a de-repression of CYP7A1 gene expression, thereby promoting bile acid synthesis.

Diagram 1: Cholestyramine's effect on the FXR signaling pathway.

SREBP-2 Signaling Pathway

As previously mentioned, the depletion of intracellular cholesterol in hepatocytes due to increased bile acid synthesis is the primary trigger for the activation of the SREBP-2 pathway. This pathway is a central regulator of cholesterol homeostasis.

Diagram 2: Cholestyramine-induced activation of the SREBP-2 pathway.

Experimental Protocols

The elucidation of cholestyramine's mechanism of action has been dependent on a variety of key in vivo and in vitro experiments. The following sections outline the methodologies for these critical assays.

Measurement of Cholesterol 7α-Hydroxylase (CYP7A1) Activity

Principle: This assay measures the conversion of radiolabeled cholesterol to 7α-hydroxycholesterol by liver microsomes.

Protocol Outline:

-

Liver Microsome Preparation: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which contains the CYP7A1 enzyme.

-

Incubation: The microsomal preparation is incubated with a reaction mixture containing radiolabeled cholesterol (e.g., [4-¹⁴C]cholesterol) and necessary cofactors such as NADPH.

-

Lipid Extraction: After incubation, the reaction is stopped, and the lipids are extracted from the reaction mixture using organic solvents.

-

Chromatographic Separation: The extracted lipids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the 7α-hydroxycholesterol product from the cholesterol substrate.

-

Quantification: The amount of radiolabeled 7α-hydroxycholesterol is quantified using liquid scintillation counting. The enzyme activity is then calculated and expressed as pmol of product formed per minute per mg of microsomal protein.

Diagram 3: Experimental workflow for measuring CYP7A1 activity.

Measurement of HMG-CoA Reductase Activity

Principle: This assay measures the conversion of radiolabeled HMG-CoA to mevalonate by liver microsomes.

Protocol Outline:

-

Microsome Preparation: Similar to the CYP7A1 assay, liver microsomes are isolated.

-

Incubation: The microsomal preparation is incubated with a reaction mixture containing radiolabeled HMG-CoA (e.g., [¹⁴C]HMG-CoA) and NADPH.

-

Product Isolation: The reaction is stopped, and the product, mevalonate, is separated from the substrate, HMG-CoA. This is often achieved by acidification and lactonization of mevalonate, followed by separation using chromatography.

-

Quantification: The amount of radiolabeled mevalonolactone is quantified by liquid scintillation counting. The enzyme activity is expressed as pmol of mevalonate formed per minute per mg of microsomal protein.

Diagram 4: Experimental workflow for measuring HMG-CoA reductase activity.

Quantification of Fecal Bile Acid Excretion

Principle: This method involves the extraction and quantification of bile acids from fecal samples to assess the in vivo effect of cholestyramine on bile acid sequestration.

Protocol Outline:

-

Fecal Sample Collection: Fecal samples are collected from subjects over a defined period (e.g., 24-72 hours) before and during cholestyramine treatment.

-

Homogenization and Extraction: The fecal samples are homogenized, and bile acids are extracted using organic solvents. A modified extraction procedure using 0.5 N HCl in absolute ethanol is often required for complete recovery of bile acids from feces containing cholestyramine.

-

Purification and Derivatization: The extracted bile acids are purified and then derivatized to make them suitable for analysis by gas chromatography-mass spectrometry (GC-MS).

-

GC-MS Analysis: The derivatized bile acids are separated and quantified using GC-MS. An internal standard is used for accurate quantification.

-

Calculation: The total amount of each bile acid excreted per day is calculated.

Diagram 5: Experimental workflow for fecal bile acid analysis.

LDL Receptor Expression Assay

Principle: This assay quantifies the number of LDL receptors on the surface of cells, typically hepatocytes.

Protocol Outline:

-

Cell Culture: Hepatocytes (primary or cell lines) are cultured in the presence or absence of cholestyramine or other stimuli.

-

Incubation with Labeled LDL: The cells are incubated with LDL that has been labeled with a fluorescent dye (e.g., DiI-LDL) or a radioisotope (e.g., ¹²⁵I-LDL).

-

Washing: After incubation, the cells are washed extensively to remove any unbound labeled LDL.

-

Quantification:

-

Fluorescence: The amount of cell-associated fluorescence is measured using a fluorometer or flow cytometry.

-

Radioactivity: The amount of cell-associated radioactivity is measured using a gamma counter.

-

-

Data Analysis: The amount of bound LDL is normalized to the total cell protein to determine the LDL receptor expression level.

Conclusion

Cholestyramine's mechanism of action in lipid metabolism is a well-characterized process that begins with the simple binding of bile acids in the intestine and culminates in a profound reduction of plasma LDL-C. This is achieved through a coordinated hepatic response involving the upregulation of bile acid synthesis, increased expression of LDL receptors, and a compensatory increase in cholesterol synthesis. The understanding of these intricate molecular pathways and the development of robust experimental methodologies have been crucial for defining its therapeutic role and continue to provide a valuable framework for the development of novel lipid-lowering therapies. This guide provides researchers and drug development professionals with a foundational understanding of the core principles underlying cholestyramine's efficacy.

References

- 1. Bile acid synthesis in humans: regulation of hepatic microsomal cholesterol 7 alpha-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of hepatic 3-hydroxy-3-methylglutaryl CoA reductase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. Cholestyramine therapy for dyslipidemia in non-insulin-dependent diabetes mellitus. A short-term, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Laboratory Synthesis and Characterization of Cholestyramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and characterization of cholestyramine, a critical bile acid sequestrant. The information is intended to equip researchers, scientists, and drug development professionals with the necessary details to produce and verify this ion exchange resin for laboratory use.

Introduction

Cholestyramine is a strongly basic anion exchange resin composed of a styrene-divinylbenzene copolymer backbone with quaternary ammonium functional groups.[1] Its primary therapeutic application is as a bile acid sequestrant to lower elevated low-density lipoprotein (LDL) cholesterol levels.[2] By binding bile acids in the gastrointestinal tract, cholestyramine prevents their reabsorption, compelling the liver to convert more cholesterol into bile acids, thereby reducing systemic cholesterol levels.[2][3] This guide details a common laboratory-scale synthesis method and a comprehensive suite of characterization techniques to ensure the quality and efficacy of the synthesized resin.

Synthesis of Cholestyramine

The synthesis of cholestyramine is a two-step process involving the chloromethylation of a styrene-divinylbenzene copolymer followed by amination with trimethylamine.[4]

Experimental Protocol

Step 1: Chloromethylation of Styrene-Divinylbenzene Copolymer

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Materials:

-

Styrene-divinylbenzene copolymer beads (e.g., 5% divinylbenzene), 100 g

-

Chloromethyl methyl ether, 220 ml

-

Methylene chloride, 100 ml

-

Zinc chloride (catalyst), 51 g

-

Methanol

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, suspend 100 g of styrene-divinylbenzene copolymer beads in a mixture of 220 ml of chloromethyl methyl ether and 100 ml of methylene chloride.

-

Carefully add 51 g of zinc chloride to the suspension.

-

Heat the reaction mixture to 40°C and maintain this temperature for 8 hours with continuous stirring.

-

After the reaction is complete, cool the mixture and drain the liquid.

-

Wash the resulting chloromethylated beads thoroughly with methanol to remove any unreacted reagents and byproducts.

-

Dry the beads under vacuum.

-

Step 2: Amination of Chloromethylated Copolymer

-

Materials:

-

Chloromethylated styrene-divinylbenzene beads (from Step 1), 100 g

-

Trimethylamine (aqueous solution, 250 g/L), 72 g

-

Water

-

-

Procedure:

-

To a reaction vessel, add 100 g of the chloromethylated beads and 100 ml of water.

-

Over a period of 3 hours, gradually add 72 g of the aqueous trimethylamine solution to the bead slurry.

-

During the addition, maintain the reaction temperature between 3°C and 30°C.

-

After the addition is complete, continue to stir the mixture for several hours to ensure complete amination.

-

Filter the resulting cholestyramine resin and wash it extensively with deionized water until the washings are neutral.

-

Dry the final product.

-

Synthesis Workflow

Characterization of Cholestyramine

A thorough characterization of the synthesized cholestyramine resin is essential to confirm its identity, purity, and functionality. The following tests are based on the United States Pharmacopeia (USP) monograph for cholestyramine resin and other analytical techniques.

Physical and Chemical Properties

| Parameter | Specification |

| Appearance | White to buff-colored, fine powder |

| Odor | Odorless or a slight amine-like odor |

| Solubility | Insoluble in water, alcohol, and chloroform |

| pH | 4.0 - 6.0 (in a 1 in 100 slurry) |

| Loss on Drying | Not more than 12.0% |

| Residue on Ignition | Not more than 0.1% |

| Heavy Metals | Not more than 0.002% |

| Dialyzable Quaternary Amines | Not more than 0.05% |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the identification of the resin by confirming the presence of characteristic functional groups.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing the dried cholestyramine resin.

-

Expected Peaks:

-

~3400 cm⁻¹ (broad): O-H stretching, indicating absorbed water.

-

~3025 cm⁻¹: Aromatic C-H stretching from the polystyrene backbone.

-

~2925 cm⁻¹: Aliphatic C-H stretching from the divinylbenzene cross-linker and the methyl groups of the quaternary ammonium.

-

~1600, 1480, 1420 cm⁻¹: Aromatic C=C stretching vibrations of the benzene rings.

-

~900-675 cm⁻¹: C-H out-of-plane bending of the substituted benzene rings.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While the cross-linked and insoluble nature of cholestyramine makes high-resolution NMR challenging, solid-state NMR or NMR of a soluble analog like benzyltrimethylammonium chloride can provide structural information.

-

¹H NMR (D₂O) of Benzyltrimethylammonium Chloride:

-

~7.5 ppm (multiplet): Aromatic protons of the benzyl group.

-

~4.4 ppm (singlet): Methylene protons (-CH₂-N).

-

~3.1 ppm (singlet): Methyl protons of the trimethylammonium group (-N(CH₃)₃).

-

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine.

| Element | Theoretical Percentage Range |

| Chlorine (Cl) | 13.0% - 17.0% (on a dried basis) |

Particle Size Distribution

The particle size of the cholestyramine resin affects its binding capacity and palatability. It can be determined by sieve analysis or laser diffraction.

| Sieve Size (µm) | Percentage Passing |

| 150 | > 95% |

| 75 | > 65% |

Functional Characterization

3.5.1. Exchange Capacity

The exchange capacity is a critical measure of the resin's functionality, quantifying its ability to bind anions. It is determined by titrating the chloride released from the resin. A typical exchange capacity is around 3.5-3.8 meq/g.

-

Protocol:

-

Accurately weigh a sample of the dried resin.

-

Treat the resin with a standard solution of sodium nitrate to exchange the chloride ions.

-

Titrate the liberated chloride ions with a standardized silver nitrate solution.

-

3.5.2. Bile Acid Binding Capacity

This assay directly measures the therapeutic efficacy of the resin by quantifying its ability to bind a specific bile acid, such as sodium glycocholate.

-

Protocol Overview:

-

Incubate a known amount of cholestyramine resin with a standard solution of sodium glycocholate.

-

After reaching equilibrium, separate the resin by centrifugation.

-

Measure the concentration of unbound sodium glycocholate in the supernatant using a suitable analytical method like HPLC.

-

Calculate the amount of bile acid bound per gram of resin. The USP specifies that each gram of cholestyramine resin should exchange not less than 1.8 g and not more than 2.2 g of sodium glycocholate.

-

Mechanism of Action: Bile Acid Sequestration

Cholestyramine functions by interrupting the enterohepatic circulation of bile acids.

Conclusion

This guide has provided a detailed framework for the laboratory synthesis and comprehensive characterization of cholestyramine resin. Adherence to these protocols will enable researchers to produce and validate this important ion exchange resin for a variety of laboratory applications, ensuring its structural integrity and functional efficacy.

References

Cholestyramine as a Tool for Studying Bile Acid Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of cholestyramine as a powerful research tool to investigate the intricate signaling pathways governed by bile acids. By sequestering bile acids in the gastrointestinal tract, cholestyramine effectively modulates the enterohepatic circulation, creating a dynamic model to study the subsequent physiological and molecular responses. This document details the underlying mechanisms, key signaling cascades, experimental protocols, and quantitative data to facilitate the design and interpretation of studies in this field.

Core Mechanism of Action

Cholestyramine is a non-absorbable, positively charged anion-exchange resin.[1] Its primary mechanism involves binding to negatively charged bile acids within the intestinal lumen.[2][3] This action forms a stable, insoluble complex that is subsequently excreted in the feces, thereby preventing the reabsorption of bile acids in the terminal ileum.[1][3]

The interruption of this enterohepatic circulation triggers a significant physiological response in the liver. To replenish the depleted bile acid pool, the liver upregulates the conversion of cholesterol into new bile acids. This process is primarily mediated by an increase in the activity and expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This fundamental mechanism makes cholestyramine an invaluable tool for perturbing bile acid homeostasis in a controlled manner.

Impact on Key Bile Acid Signaling Pathways

The sequestration of intestinal bile acids by cholestyramine initiates a cascade of signaling events, primarily through the modulation of two key bile acid receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in the liver and ileum and acts as a primary sensor for bile acid concentrations. Cholestyramine administration leads to a significant reduction in the concentration of bile acids in the ileal enterocytes. This decrease in available ligands reduces the activation of intestinal FXR.

The key consequences of reduced intestinal FXR activation are:

-

Decreased FGF15/19 Expression: FXR activation normally induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents, FGF19 in humans). This hormone is released from the intestine into the portal circulation and travels to the liver, where it activates the FGFR4 receptor to suppress CYP7A1 gene expression. By reducing intestinal FXR activation, cholestyramine treatment leads to decreased FGF15/19 production, which in turn relieves the FGF15/19-mediated suppression of CYP7A1.

-

Decreased SHP Expression: In the intestine, reduced FXR activity can lead to decreased expression of the Small Heterodimer Partner (SHP), a nuclear receptor that also plays a role in regulating bile acid synthesis.

This gut-liver signaling axis is a critical feedback loop for maintaining bile acid homeostasis. Cholestyramine effectively uncouples this feedback mechanism, leading to a sustained upregulation of hepatic bile acid synthesis.

TGR5 Signaling

Takeda G-protein coupled receptor 5 (TGR5) is another key bile acid receptor, expressed in various tissues including enteroendocrine L-cells, cholangiocytes, and brown adipose tissue. TGR5 is activated by specific bile acids, particularly secondary bile acids like lithocholic acid (LCA). By altering the size and composition of the bile acid pool, cholestyramine can indirectly modulate TGR5 signaling.

One of the most studied effects is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. Activation of TGR5 on these cells is believed to be a mechanism by which bile acid sequestrants can improve glucose metabolism, an effect observed in both preclinical models and clinical studies. This makes cholestyramine a useful tool for investigating the metabolic roles of TGR5 signaling.

Quantitative Data on Cholestyramine's Effects

The use of cholestyramine in experimental models yields consistent and quantifiable changes in gene expression and metabolite levels. The tables below summarize representative data from studies in rodents.

Table 1: Effects on Hepatic and Intestinal Gene Expression

| Gene | Organ | Species | Treatment Details | Fold Change vs. Control | Reference |

| Cyp7a1 | Liver | Mouse | 2% CHY diet for 4 weeks | ~8-fold increase | |

| Cyp7a1 | Liver | Rat | 3% CSR diet for 2 weeks | ~16-fold increase | |

| Asbt (Slc10a2) | Intestine | Mouse | 2% CHY diet for 4 weeks | Significant induction | |

| Shp (Nr0b2) | Ileum | Mouse | 2% CHY diet for 10 days | Decrease | |

| Fgf15 | Ileum | Mouse | 2% CHY diet for 10 days | Decrease | |

| Ibabp (Fabp6) | Intestine | Mouse | 2% CHY diet for 10 days | Decrease |

CHY: Cholestyramine; CSR: Cholestyramine Resin

Table 2: Effects on Bile Acid and Lipid Levels

| Parameter | Sample | Species | Treatment Details | Outcome vs. Control | Reference |

| Serum Bile Acids | Serum | Mouse | 2% CHY diet for 4 weeks | Significantly reduced | |

| Fecal Bile Acids | Feces | Mouse | 2% CHY diet for 4 weeks | Significantly increased | |

| Serum Cholesterol | Serum | Rabbit | CHO treatment | 12.1% decrease | |

| LDL Cholesterol | Plasma | Human | 8 g/day | 27% decrease | |

| LDL Cholesterol | Plasma | Human | 16 g/day | 31% decrease | |

| Bile Acid Pool Size | Total | Mouse | 2% CHY diet for 10 days | ~50% decrease | |

| Serum 7α-hydroxycholesterol | Serum | Human | 12 g/day for 3 days | 5.71-fold increase |

CHY: Cholestyramine; CHO: Cholestyramine

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for using cholestyramine in preclinical studies.

In Vivo Animal Studies

A common application of cholestyramine is in rodent models to study metabolic diseases.

-

Objective: To investigate the effect of bile acid sequestration on gene expression and metabolic parameters in vivo.

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Acclimation: Acclimate mice for at least one week to the housing conditions (e.g., 12-hour light/dark cycle, controlled temperature) and standard chow diet.

-

Dietary Groups:

-

Control Group: Standard chow diet or a specified control diet (e.g., Western Diet).

-

Treatment Group: The control diet supplemented with 2% (w/w) cholestyramine.

-

-

Procedure:

-

Randomly assign mice to the dietary groups (n=8-10 per group).

-

Provide the respective diets and water ad libitum for the duration of the study (typically 2 to 8 weeks).

-

Monitor body weight and food intake regularly (e.g., weekly).

-

At the end of the treatment period, fast the animals overnight (e.g., 12-16 hours).

-

Collect blood samples via cardiac puncture or retro-orbital sinus for serum analysis (lipids, glucose, bile acids, FGF15/19).

-

Euthanize the animals and harvest tissues (liver, ileum) immediately. Snap-freeze tissues in liquid nitrogen and store them at -80°C for subsequent RNA or protein extraction.

-

Fecal samples can be collected during the final 24-48 hours of the study for fecal bile acid analysis.

-

Gene Expression Analysis (RT-qPCR)

-

Objective: To quantify the mRNA expression of target genes involved in bile acid synthesis and signaling.

-

Methodology:

-

RNA Extraction: Extract total RNA from ~20-30 mg of frozen liver or ileum tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

Real-Time qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., Cyp7a1, Fgf15, Shp), and a qPCR master mix.

-

Housekeeping Genes: Use stable housekeeping genes (e.g., Gapdh, Actb) for normalization.

-

Cycling Conditions: A typical protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

-

Bile Acid Profiling (LC-MS/MS)

-

Objective: To measure the concentrations of individual bile acid species in serum or fecal samples.

-

Methodology:

-

Sample Preparation (Serum):

-

Thaw serum samples on ice.

-

To 50 µL of serum, add an internal standard solution (containing deuterated bile acid standards).

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under nitrogen gas.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

-

Chromatography: Use a C18 reverse-phase column to separate the individual bile acid species.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect and quantify each bile acid and its corresponding internal standard.

-

-

Data Analysis: Construct calibration curves for each bile acid using standards of known concentrations. Quantify the bile acid concentrations in the samples by comparing their peak areas to the calibration curves and normalizing to the internal standards.

-

Conclusion

Cholestyramine serves as a robust and reliable tool for researchers investigating bile acid signaling and its downstream metabolic consequences. By predictably disrupting the enterohepatic circulation of bile acids, it provides a model to explore the regulatory functions of the FXR and TGR5 signaling pathways in both health and disease. The combination of in vivo studies with detailed molecular and metabolic analyses, as outlined in this guide, can yield significant insights into the role of bile acids as critical metabolic integrators.

References

The In Vitro and In Vivo Effects of Cholestyramine on Metabolic Parameters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestyramine is a bile acid sequestrant that has been utilized for decades in the management of hypercholesterolemia. It is a non-absorbable anion-exchange resin that acts locally in the gastrointestinal tract.[1][2] By binding to bile acids and preventing their reabsorption, cholestyramine interrupts the enterohepatic circulation, leading to a cascade of metabolic effects that extend beyond lipid lowering to influence glucose homeostasis. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of cholestyramine on key metabolic parameters, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

In Vivo Effects of Cholestyramine on Metabolic Parameters

The primary mechanism of action of cholestyramine is the sequestration of bile acids in the intestine, leading to their increased fecal excretion.[3] This interruption of the enterohepatic circulation of bile acids triggers a series of physiological responses aimed at restoring bile acid homeostasis, which in turn significantly impacts lipid and glucose metabolism.

Lipid Metabolism

The sequestration of bile acids by cholestyramine leads to a depletion of the bile acid pool. To compensate for this loss, the liver increases the synthesis of new bile acids from cholesterol. This process is primarily mediated by the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[4][5] The increased consumption of hepatic cholesterol for bile acid synthesis results in a decrease in intracellular cholesterol levels. This, in turn, leads to the upregulation of hepatic low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from the circulation.

Clinical studies have consistently demonstrated the efficacy of cholestyramine in lowering plasma cholesterol levels. In patients with non-insulin-dependent diabetes mellitus and dyslipidemia, cholestyramine (16 g/day for 6 weeks) reduced total cholesterol by 18% and LDL cholesterol by 28% compared to placebo. Another study in men with type II hyperlipoproteinemia showed significant reductions in total plasma cholesterol and LDL cholesterol with cholestyramine treatment (16 g/day ). However, cholestyramine therapy has been associated with a modest increase in plasma triglyceride levels, with one study reporting a 13.5% increase.

Table 1: In Vivo Effects of Cholestyramine on Lipid Parameters

| Parameter | Species | Dosage | Duration | Effect | Reference |

| Total Cholesterol | Human | 16 g/day | 6 weeks | ↓ 18% | |

| LDL Cholesterol | Human | 16 g/day | 6 weeks | ↓ 28% | |

| Triglycerides | Human | 16 g/day | 6 weeks | ↑ 13.5% | |

| Total Plasma Cholesterol | Human | 16 g/day | 8 weeks | Significant ↓ | |

| LDL Cholesterol | Human | 16 g/day | 8 weeks | Significant ↓ | |

| Fecal Bile Acid Excretion | Rat | 5% of diet | 6 weeks | ↑ 6-7 times | |

| Fecal Cholesterol Excretion | Rat | 5% of diet | 6 weeks | ↑ from 12.0 to 68.0 mg/kg/day | |

| Serum Cholesterol | Rabbit | 1 g/kg/day | 2 weeks | ↓ 12.1% |

Glucose Metabolism

Emerging evidence has highlighted a significant role for cholestyramine in improving glycemic control, particularly in individuals with type 2 diabetes. The mechanisms underlying these effects are multifactorial and involve the modulation of key signaling pathways that are influenced by altered bile acid metabolism.

One of the key mechanisms is the enhanced secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying. By altering the bile acid pool and potentially increasing the concentration of certain bile acids in the lower intestine, cholestyramine is thought to stimulate GLP-1 release from intestinal L-cells. In Zucker diabetic fatty (ZDF) rats, cholestyramine treatment led to a significant increase in glucose-stimulated GLP-1, peptide YY (PYY), and insulin release.

Clinical trials have also demonstrated the glucose-lowering effects of cholestyramine. A study in patients with non-insulin-dependent diabetes mellitus showed that cholestyramine (16 g/day for 6 weeks) lowered mean plasma glucose values by 13% and reduced urinary glucose excretion. A retrospective cohort study of patients with poorly controlled type 2 diabetes found a statistically significant decrease in HbA1c levels after 3 months of cholestyramine treatment (4 g/day ).

Table 2: In Vivo Effects of Cholestyramine on Glucose Parameters

| Parameter | Species | Dosage | Duration | Effect | Reference |

| Mean Plasma Glucose | Human | 16 g/day | 6 weeks | ↓ 13% | |

| Urinary Glucose Excretion | Human | 16 g/day | 6 weeks | Median reduction of 0.22 g/d | |

| HbA1c | Human | 4 g/day | 3 months | Significant ↓ (P < 0.0001) | |

| Glucose-stimulated GLP-1 | Rat (ZDF) | Not specified | 5 weeks | Significant ↑ | |

| Glucose-stimulated Insulin | Rat (ZDF) | Not specified | 5 weeks | Significant ↑ | |

| Serum Glucose | Rat (ZDF) | Not specified | 5 weeks | Dose-dependent ↓ and normalization | |

| HbA1c | Rat (ZDF) | Not specified | 5 weeks | Dose-dependent ↓ and normalization |

Signaling Pathways Modulated by Cholestyramine

The metabolic effects of cholestyramine are intricately linked to the modulation of key nuclear and cell surface receptors that sense bile acids, including the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that acts as a primary sensor for bile acids. In the liver, activation of FXR by bile acids transcriptionally represses CYP7A1, thereby inhibiting bile acid synthesis in a negative feedback loop. By sequestering bile acids, cholestyramine reduces the activation of intestinal and hepatic FXR. This de-repression of CYP7A1 is a key mechanism for the increased bile acid synthesis.

Takeda G-protein coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor that is activated by bile acids, particularly in the intestine. Activation of TGR5 in intestinal L-cells stimulates the secretion of GLP-1. By altering the composition and increasing the delivery of bile acids to the distal gut where L-cells are abundant, cholestyramine is thought to indirectly activate TGR5, contributing to its beneficial effects on glucose metabolism.

In Vitro Effects of Cholestyramine

Direct in vitro studies on the effects of cholestyramine on cellular metabolic parameters are limited. This is primarily because cholestyramine is a large, insoluble, and non-absorbable polymer, making it unsuitable for typical cell culture experiments where direct interaction with cells is required. Its mechanism of action is dependent on its ability to bind bile acids within the luminal environment of the gastrointestinal tract. Therefore, the metabolic effects observed are indirect consequences of this sequestration and the subsequent systemic physiological responses, rather than a direct cellular effect.

Experimental Protocols

In Vivo Animal Studies

A common experimental design to investigate the in vivo effects of cholestyramine involves feeding rodents a diet supplemented with the resin.

Experimental Workflow for In Vivo Rodent Study

-

Animals: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.

-

Diet: A standard chow diet or a high-fat/high-cholesterol diet to induce a metabolic phenotype can be used as the basal diet. Cholestyramine is typically mixed into the diet at a concentration of 2-5% (w/w).

-

Duration: The treatment duration can range from a few days to several weeks, depending on the parameters being investigated.

-

Sample Collection: At the end of the study, animals are euthanized, and blood, liver, intestinal tissue, and feces are collected for analysis.

-

Biochemical Analysis: Plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides), glucose, and insulin are measured using standard enzymatic and immunoassay kits. Fecal bile acids and neutral sterols are extracted and quantified by gas chromatography-mass spectrometry (GC-MS).

-

Molecular Analysis: Gene expression of key metabolic regulators (e.g., CYP7A1, FXR, SHP, LDL-R) in the liver and intestine is analyzed by quantitative real-time PCR (qRT-PCR). Enzyme activities (e.g., HMG-CoA reductase, CYP7A1) can be measured in liver microsomes.

Human Clinical Trials

Clinical studies are essential to confirm the metabolic effects of cholestyramine in humans.

-

Study Design: Randomized, double-blind, placebo-controlled crossover or parallel-group designs are the gold standard.

-

Participants: Subjects with specific metabolic conditions, such as hypercholesterolemia or type 2 diabetes, are recruited.

-

Intervention: Cholestyramine is administered orally, typically in doses ranging from 4 to 16 g/day , divided into two doses.

-

Assessments: Blood samples are collected at baseline and at various time points during the study to measure plasma lipids, glucose, HbA1c, and hormones like insulin and GLP-1. Oral glucose tolerance tests (OGTTs) can be performed to assess glucose metabolism and incretin responses.

Conclusion

Cholestyramine exerts significant in vivo effects on both lipid and glucose metabolism, primarily through its ability to sequester bile acids in the intestine. This leads to an upregulation of hepatic bile acid synthesis from cholesterol, resulting in lower LDL cholesterol levels. Furthermore, the altered bile acid signaling, involving FXR and TGR5, contributes to improved glycemic control, partly through the enhancement of GLP-1 secretion. While direct in vitro data is scarce due to the nature of the compound, the in vivo evidence strongly supports the multifaceted metabolic benefits of cholestyramine. The experimental protocols and signaling pathways outlined in this guide provide a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of bile acid sequestrants in managing metabolic diseases.

References

- 1. Host response to cholestyramine can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of cholestyramine on bile acid metabolism in normal man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EFFECT OF CHOLESTYRAMINE, A BILE ACID-BINDING POLYMER ON PLASMA CHOLESTEROL AND FECAL BILE ACID EXCRETION IN THE RAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of cholestyramine on synthesis of cholesterol and bile acids in germfree rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholestyramine alters bile acid amounts and the expression of cholesterol-related genes in rabbit intestinal and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholestyramine's Interruption of Enterohepatic Circulation: A Deep Dive into Bile Acid Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestyramine, a bile acid sequestrant, has long been a tool in the management of hypercholesterolemia. Its mechanism of action, though conceptually straightforward, involves a complex interplay of physiological and molecular responses centered on the disruption of the enterohepatic circulation of bile acids. This technical guide provides an in-depth exploration of cholestyramine's role, detailing its impact on bile acid metabolism, cholesterol homeostasis, and the underlying signaling pathways. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are provided for researchers investigating this class of drugs.

The Enterohepatic Circulation of Bile Acids: A Tightly Regulated System

The enterohepatic circulation is a highly efficient process responsible for recycling bile acids, the primary catabolic products of cholesterol. Synthesized in the liver from cholesterol, bile acids are conjugated with glycine or taurine and secreted into the bile. They travel to the small intestine to aid in the digestion and absorption of dietary fats and fat-soluble vitamins[1]. In the terminal ileum, a vast majority (approximately 95%) of these bile acids are reabsorbed and transported back to the liver via the portal circulation[2][3]. This recycling process occurs multiple times a day, ensuring a stable bile acid pool to meet digestive needs while minimizing the need for de novo synthesis[3].

The regulation of bile acid synthesis is a critical component of this homeostasis, primarily governed by the Farnesoid X Receptor (FXR), a nuclear hormone receptor activated by bile acids[4]. Activation of FXR in the ileum induces the expression of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver and signals through the FGFR4/β-Klotho complex to repress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. In the liver, FXR activation also induces the expression of the small heterodimer partner (SHP), which further inhibits CYP7A1 transcription. This negative feedback loop ensures that bile acid synthesis is tightly controlled by the size of the returning bile acid pool.

Cholestyramine's Mechanism of Action: Disrupting the Cycle

Cholestyramine is a non-absorbable, anion-exchange resin that binds bile acids in the intestinal lumen, forming an insoluble complex that is subsequently excreted in the feces. This sequestration prevents the reabsorption of bile acids in the terminal ileum, thereby interrupting the enterohepatic circulation. The increased fecal loss of bile acids leads to a depletion of the bile acid pool.

This disruption triggers a series of compensatory physiological responses in the liver:

-

Upregulation of Bile Acid Synthesis: To replenish the depleted bile acid pool, the liver increases the synthesis of new bile acids from cholesterol. This is achieved through the upregulation of CYP7A1 activity, the rate-limiting enzyme in the process.

-

Increased LDL Receptor Expression: The increased demand for cholesterol for bile acid synthesis leads to a decrease in the intracellular cholesterol concentration in hepatocytes. This, in turn, stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells.

-

Enhanced LDL Cholesterol Clearance: The increased number of LDL receptors leads to a more rapid clearance of LDL cholesterol from the bloodstream, resulting in a reduction in plasma LDL cholesterol levels.

Quantitative Effects of Cholestyramine

The administration of cholestyramine leads to measurable changes in lipid profiles, bile acid excretion, and hepatic enzyme activity. The following tables summarize quantitative data from various studies.

Table 1: Effect of Cholestyramine on Plasma Lipids

| Study/Patient Population | Dose | Duration | Total Cholesterol Reduction | LDL Cholesterol Reduction | Triglyceride Change |

| Hypercholesterolemic men | Not specified | 7.4 years | 8% (relative to placebo) | 12% (relative to placebo) | - |

| Type IIa hyperlipoproteinemia | 8 g/day | 2 months | 17% | 27% | No change |

| Type IIa hyperlipoproteinemia | 16 g/day | 2 months | 26% | 31% | No change |

| Familial hyperbetalipoproteinaemia | Not specified | 6 weeks | 25% | 25% | Significant increase |

| NIDDM with dyslipidemia | 16 g/day | 6 weeks | 18% | 28% | 13.5% increase |

| Combination therapy (with Complamin) | 8 g/day | Not specified | Up to 35% | Up to 40% | - |

| Combination therapy (with statin) | 8-16 g/day | 8 weeks | 16.92% | 31.53% | 11.69% increase |

Table 2: Effect of Cholestyramine on Bile Acid and Cholesterol Metabolism

| Study/Subject | Dose | Parameter | Effect |

| Hypercholesterolemic patient | Not specified | Fecal bile acid excretion | 3.2-fold increase |

| Healthy dogs | 53-75 mg/kg/day | Total fecal bile acids | Significant increase |

| Gallstone patients | 16 g/day | Cholesterol 7α-hydroxylase activity | >6-fold increase |

| Gallstone patients | 16 g/day | HMG-CoA reductase activity | 552 ± 60 vs 103 ± 9 pmol/min/mg protein |

| Gallstone patients | 16 g/day | LDL receptor expression | 6.1 ± 0.8 vs 2.2 ± 0.3 ng/mg protein |

| Rats | 2% in diet | Cholesterol 7α-hydroxylase activity | 95.6 ± 3.6 vs 16.9 ± 1.9 pmol/min/mg protein (cellulose diet) |

Impact on Signaling Pathways: The Farnesoid X Receptor (FXR)

By depleting the intestinal bile acid pool, cholestyramine indirectly modulates the FXR signaling pathway. The reduced reabsorption of bile acids leads to lower activation of FXR in the ileal enterocytes. This, in turn, reduces the production and release of FGF19. The diminished FGF19 signal reaching the liver relieves the repression of CYP7A1, leading to a significant increase in bile acid synthesis. This interruption of the negative feedback loop is a key molecular event in the therapeutic action of cholestyramine.

Experimental Protocols

For researchers investigating the effects of cholestyramine and other bile acid sequestrants, the following are summaries of key experimental protocols.

Quantification of Fecal Bile Acids

-

Principle: Extraction of bile acids from fecal samples followed by quantification using chromatographic techniques.

-

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): Involves lyophilization of the stool sample, enzymatic deconjugation, extraction, derivatization to form phenacyl esters, and separation and detection by HPLC.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method involving a simple extraction with an ammonium-ethanol aqueous solution followed by UPLC-Q-TOF analysis for simultaneous quantification of multiple bile acid species.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A classic method that can be used for validation, often requiring derivatization of the bile acids.

-

-

General Workflow:

-

Sample Collection and Preparation: Homogenize and lyophilize fecal samples.

-

Extraction: Use an appropriate solvent system (e.g., ethanol-based) to extract bile acids.

-

Purification (Optional): Solid-phase extraction (SPE) can be used to clean up the sample.

-

Derivatization (if required): Prepare derivatives for detection by HPLC or GC.

-

Analysis: Inject the prepared sample into the HPLC, LC-MS/MS, or GC-MS system for separation and quantification against known standards.

-

Measurement of Hepatic Cholesterol 7α-hydroxylase (CYP7A1) Activity

-

Principle: Quantifying the conversion of cholesterol to 7α-hydroxycholesterol in liver microsomal preparations.

-

Methodologies:

-

Isotope Dilution-Mass Spectrometry: A highly accurate method that uses endogenous microsomal cholesterol as the substrate and measures the formation of 7α-hydroxycholesterol using a stable isotope-labeled internal standard.

-

LC-MS/MS: A sensitive method to determine 7α-hydroxycholesterol in liver microsomes, with a gradient elution on a C18 column and detection by mass spectrometry.

-

-

General Workflow:

-

Liver Biopsy: Obtain a small sample of liver tissue.

-

Microsome Isolation: Homogenize the liver tissue and isolate the microsomal fraction through differential centrifugation.

-

Enzyme Assay: Incubate the microsomes with necessary cofactors (e.g., NADPH).

-

Extraction: Extract the reaction products (sterols).

-

Analysis: Quantify the amount of 7α-hydroxycholesterol formed using isotope dilution-MS or LC-MS/MS.

-

Assessment of LDL Receptor Expression

-

Principle: Detecting and quantifying the amount of LDL receptor protein in liver tissue.

-

Methodologies:

-

Ligand Blotting: Involves separating liver membrane proteins by SDS-PAGE, transferring them to a membrane, and then incubating with labeled LDL to visualize the receptor.

-

Immunoblotting (Western Blotting): Uses a specific antibody against the LDL receptor to detect the protein after separation by SDS-PAGE and transfer to a membrane.

-

Radioimmunoassay (RIA): A quantitative method that uses a radiolabeled antibody to measure the amount of LDL receptor protein in a sample.

-

-

General Workflow (Immunoblotting):

-

Liver Biopsy and Membrane Preparation: Obtain liver tissue and isolate the cell membrane fraction.

-

Protein Quantification: Determine the protein concentration of the membrane preparation.

-

SDS-PAGE: Separate the membrane proteins by size on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the LDL receptor.

-

Incubate with a labeled secondary antibody.

-

-

Visualization and Quantification: Detect the signal from the secondary antibody and quantify the band intensity relative to a control.

-

Conclusion

Cholestyramine's efficacy in lowering LDL cholesterol is a direct consequence of its ability to interrupt the enterohepatic circulation of bile acids. This disruption sets off a cascade of events, including the upregulation of bile acid synthesis and an increase in hepatic LDL receptor expression, which ultimately enhances the clearance of LDL cholesterol from the circulation. The modulation of the FXR signaling pathway is central to this mechanism. For researchers and drug development professionals, a thorough understanding of these intricate processes is crucial for the development of novel therapies targeting bile acid metabolism and cholesterol homeostasis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further investigation in this field.

References

- 1. Cholestyramine Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cholestyramine therapy for dyslipidemia in non-insulin-dependent diabetes mellitus. A short-term, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cholestyramine on hepatic cholesterol 7alpha-hydroxylase and serum 7alpha-hydroxycholesterol in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Cholestyramine's Impact on Cholesterol Homeostasis in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholestyramine, a bile acid sequestrant, is a well-established therapeutic agent for hypercholesterolemia. Its mechanism of action, primarily centered on the interruption of the enterohepatic circulation of bile acids, triggers a cascade of events that profoundly impacts cholesterol homeostasis. In preclinical models, cholestyramine administration consistently leads to a reduction in plasma cholesterol levels, primarily by upregulating the hepatic clearance of low-density lipoproteins (LDL). This guide provides a comprehensive overview of the effects of cholestyramine in various animal models, detailing the quantitative changes in key metabolic parameters, outlining common experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action

Cholestyramine is a non-absorbable anion exchange resin that binds to negatively charged bile acids in the intestine.[1] This binding prevents their reabsorption and subsequent return to the liver through the enterohepatic circulation, leading to their excretion in the feces.[1][2] The depletion of the bile acid pool in the liver stimulates the synthesis of new bile acids from cholesterol, a process catalyzed by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[3][4] The increased consumption of hepatic cholesterol for bile acid synthesis leads to a compensatory upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the bloodstream.

Quantitative Effects on Cholesterol and Lipid Metabolism

The administration of cholestyramine in preclinical models results in significant alterations in lipid profiles and gene expression. The following tables summarize the quantitative data from various studies.

Table 1: Effects of Cholestyramine on Plasma and Hepatic Lipids in Preclinical Models

| Animal Model | Cholestyramine Dose & Duration | Plasma Cholesterol Change | Hepatic Cholesterol Change | Plasma Triglyceride Change | Reference |

| NSY/Hos Mice (Type 2 Diabetes Model) | 1% (w/w) in high-fat diet for 8 weeks | Prevented increase | Not specified | Prevented increase | |

| Syrian Hamsters | Not specified | Marked decrease | Not specified | Lowered concentration | |

| Guinea Pigs | 2% (w/w) in chow for an unspecified duration | 55% decrease in LDL cholesterol | Not specified | Not specified | |

| New Zealand White Rabbits | 1 g/kg per day for 2 weeks | 12.1% decrease in serum cholesterol | Not specified | Not specified | |

| ApoE-/- Mice (Pregnant Dams) | 3% in diet during gestation | Significantly lower total and LDL cholesterol | Not specified | Not specified |

Table 2: Effects of Cholestyramine on Bile Acid Metabolism and Gene Expression in Preclinical Models

| Animal Model | Cholestyramine Dose & Duration | Fecal Bile Acid Excretion | Hepatic CYP7A1 Expression/Activity | Hepatic SREBP2 Expression | Other Key Gene Expression Changes | Reference |

| NSY/Hos Mice | 1% (w/w) in high-fat diet for 8 weeks | Not specified | Increased | Genes related to cholesterol synthesis increased | Liver X Receptor (LXR) regulated genes (e.g., SREBP1) decreased | |

| C57BL/6 Mice | 2% in diet for 4 weeks | Not specified | Robustly induced | Not specified | Intestinal Asbt induced; Hepatic Cyp8b1 increased | |

| Wistar Rats | 3% in diet for 2 weeks | Not specified | Raised mRNA levels and activity | Not specified | Hepatic SHP and ABCB11 mRNA unchanged; ABCG5 downregulated | |

| Syrian Hamsters | 0.5-10% in diet for 28 days | Not specified | Increased in a dose-dependent manner | Not specified | Not specified | |

| New Zealand White Rabbits | 1 g/kg per day for 2 weeks | Significantly increased | Significantly increased expression and activity | Not specified | Hepatic SHP and BSEP decreased; Intestinal IBABP and hepatic LDL-R increased |

Key Signaling Pathways

The metabolic effects of cholestyramine are orchestrated by a complex network of signaling pathways, primarily involving the nuclear receptors Farnesoid X Receptor (FXR) and Liver X Receptor (LXR), and the sterol regulatory element-binding protein 2 (SREBP2).

Interruption of Enterohepatic Circulation and Upregulation of Bile Acid Synthesis

Cholestyramine's primary action is the sequestration of bile acids in the intestine, leading to their increased fecal excretion. This disrupts the negative feedback mechanism on bile acid synthesis in the liver.

Caption: Cholestyramine interrupts bile acid recirculation, leading to CYP7A1 upregulation.

Upregulation of Hepatic LDL Receptor Expression

The depletion of hepatic cholesterol for bile acid synthesis activates the SREBP2 pathway, leading to increased expression of the LDL receptor and enhanced clearance of plasma LDL.

Caption: Depleted hepatic cholesterol activates SREBP2, increasing LDL receptor expression.

Experimental Protocols in Preclinical Models

Standardized protocols are crucial for the evaluation of cholestyramine's effects in preclinical settings. Below are generalized methodologies based on published studies.

Animal Models and Husbandry

-

Species: Mice (e.g., C57BL/6J, ApoE-/-), rats (e.g., Wistar), hamsters (e.g., Syrian Golden), and rabbits are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: A period of at least one week is recommended for acclimatization before the start of the experiment.

Cholestyramine Administration

-

Route: Oral, mixed with chow.

-

Dosage: Typically ranges from 1% to 3% (w/w) of the diet. In some studies, it is administered as a solution via oral gavage.

-

Duration: Treatment duration varies from a few days to several weeks, with 4 to 8 weeks being common for studying chronic effects.

Sample Collection and Analysis

-

Blood Collection: Blood is collected via methods such as retro-orbital bleeding or cardiac puncture at the end of the study for the analysis of plasma lipids and other biomarkers.

-

Tissue Harvesting: Liver and intestinal tissues are often snap-frozen in liquid nitrogen and stored at -80°C for subsequent gene expression analysis.

-

Fecal Collection: Feces can be collected to measure bile acid and neutral sterol excretion.

Analytical Methods

-

Lipid Profiling: Plasma and hepatic cholesterol and triglyceride levels are commonly measured using commercially available enzymatic assay kits. High-performance liquid chromatography (HPLC) can also be used for detailed lipoprotein analysis.

-

Bile Acid Quantification: Bile acid concentrations in plasma, liver, and feces can be determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Gene Expression Analysis: The mRNA levels of key genes (e.g., CYP7A1, SREBP2, LDLR, FXR, LXR) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

Caption: A typical experimental workflow for evaluating cholestyramine in preclinical models.

Conclusion

Preclinical studies in various animal models have unequivocally demonstrated the efficacy of cholestyramine in modulating cholesterol homeostasis. By sequestering bile acids and promoting their fecal excretion, cholestyramine initiates a series of adaptive responses in the liver, culminating in increased LDL cholesterol clearance from the circulation. The detailed quantitative data and established experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of bile acid sequestrants. The intricate interplay of signaling pathways, including FXR, LXR, and SREBP2, highlights the complex regulatory network governing cholesterol metabolism and offers potential targets for novel therapeutic interventions.

References

An In-Depth Technical Guide to the Non-Absorbable Polymer Structure of Cholestyramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the non-absorbable polymer structure of cholestyramine, a bile acid sequestrant. The guide delves into its synthesis, physicochemical characterization, and the molecular mechanisms underlying its therapeutic effects. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Core Polymer Structure and Synthesis

Cholestyramine is a strong basic anion exchange resin, fundamentally composed of a styrene-divinylbenzene copolymer backbone with quaternary ammonium functional groups.[1][2][3] This structure renders it insoluble in water and non-absorbable in the gastrointestinal tract.[3][4] The polymer's efficacy as a bile acid sequestrant is intrinsically linked to its chemical architecture, particularly the degree of cross-linking and the density of its functional groups.

Polymer Backbone Synthesis

The synthesis of the cholestyramine backbone is typically achieved through suspension polymerization of styrene and a cross-linking agent, most commonly divinylbenzene (DVB). The percentage of DVB is a critical parameter that dictates the rigidity, porosity, and swelling characteristics of the resulting resin beads. A typical DVB concentration ranges from 0.5% to 2% by weight.

Table 1: Typical Reagents for Styrene-Divinylbenzene Copolymer Synthesis via Suspension Polymerization

| Component | Function | Example Concentration |

| Deionized Water | Continuous Phase | 200g |

| Styrene | Monomer | 10g |

| Divinylbenzene (DVB) | Cross-linking Agent | 13g |

| Benzoyl Peroxide (BPO) | Initiator | 0.2g |

| Polyvinyl Alcohol (PVA) | Suspension Stabilizer | 0.5g |

| Toluene, n-heptane, dichloroethane | Porogens (pore-forming agents) | Variable |

Functionalization: Chloromethylation and Amination

Following polymerization, the inert styrene-divinylbenzene beads undergo a two-step functionalization process to introduce the positively charged quaternary ammonium groups.

-

Chloromethylation: The polymer beads are treated with a chloromethylating agent, such as chloromethyl methyl ether (CMME) or a mixture of methylal and thionyl chloride, in the presence of a Friedel-Crafts catalyst like stannic chloride. This step introduces chloromethyl (-CH2Cl) groups onto the aromatic rings of the polystyrene backbone.

-

Amination: The chloromethylated resin is then reacted with a tertiary amine, typically trimethylamine (TMA), to form the quaternary ammonium chloride functional groups. This step imparts the strong basic anion exchange character to the resin.

Physicochemical Characterization of Cholestyramine Resin

A thorough understanding of the physicochemical properties of cholestyramine is essential for predicting its in vivo performance. Key parameters include particle size distribution, surface area, porosity, and thermal stability.

Particle Size Distribution

The particle size of cholestyramine resin influences its hydration rate, swelling, and interaction with bile acids. A narrower particle size distribution is often desired for consistent performance.

Table 2: Example Particle Size Distribution for Cholestyramine Resin

| Sieve Size (mesh) | Particle Size (µm) | Percentage Passing (%) |

| 100 | > 150 | > 95 |

| 140 | 106 - 150 | - |

| 200 | < 75 | > 65 |

Note: Data synthesized from multiple sources indicating typical specifications.

Surface Area and Porosity

The surface area and porosity of the resin are critical for the accessibility of the binding sites to bile acids. These properties are often characterized using gas adsorption techniques, such as the Brunauer-Emmett-Teller (BET) method for surface area and Barrett-Joyner-Halenda (BJH) analysis for pore size distribution.

Table 3: Representative Surface Properties of Anion Exchange Resins

| Parameter | Value | Technique |

| Specific Surface Area | 0.0006 m²/g | BET |

| Average Pore Diameter | - | BJH |

| Total Pore Volume | - | BJH |

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analysis techniques provide insights into the chemical structure and stability of the cholestyramine polymer.

Table 4: Key Spectroscopic and Thermal Analysis Data for Cholestyramine

| Technique | Observation | Interpretation |

| FTIR Spectroscopy | ~3400 cm⁻¹ (broad)~2925 cm⁻¹~1600 cm⁻¹, ~1450 cm⁻¹~830 cm⁻¹ | O-H stretching (adsorbed water)C-H stretching (aliphatic)C=C stretching (aromatic ring)C-H out-of-plane bending (p-disubstituted benzene) |

| Thermogravimetric Analysis (TGA) | Initial weight loss (~100-200°C)Major weight loss (~300-500°C) | Loss of waterDecomposition of the polymer backbone |

Note: Peak assignments for FTIR are characteristic of the polymer backbone and functional groups. TGA data indicates general thermal stability.

Mechanism of Action: Bile Acid Sequestration

Cholestyramine's therapeutic effect stems from its ability to bind negatively charged bile acids in the intestine, preventing their reabsorption into the enterohepatic circulation. This interruption of bile acid recycling has profound effects on cholesterol metabolism.

Enterohepatic Circulation of Bile Acids

Bile acids are synthesized from cholesterol in the liver, stored in the gallbladder, and released into the small intestine to aid in fat digestion. Approximately 95% of these bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein.

Impact on FXR and TGR5 Signaling

By sequestering bile acids, cholestyramine reduces the activation of key bile acid receptors in the intestine, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).

-

FXR Pathway: Reduced FXR activation in enterocytes leads to decreased production of Fibroblast Growth Factor 19 (FGF19). FGF19 normally travels to the liver and suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. With lower FGF19 levels, CYP7A1 is upregulated, leading to increased conversion of cholesterol into new bile acids.

-

TGR5 Pathway: TGR5 is involved in the secretion of glucagon-like peptide-1 (GLP-1), which influences glucose metabolism and insulin secretion. The alteration of the bile acid pool by cholestyramine can modulate TGR5 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize cholestyramine and its function.

Synthesis of Styrene-Divinylbenzene Copolymer (Suspension Polymerization)

This protocol is adapted from established methods for creating cross-linked polystyrene beads.

Workflow:

Detailed Steps:

-

Aqueous Phase Preparation: Dissolve polyvinyl alcohol (e.g., 0.5g) in deionized water (e.g., 200g) in a reaction vessel with stirring and gentle heating.

-

Organic Phase Preparation: In a separate beaker, mix styrene, divinylbenzene, and benzoyl peroxide.

-

Suspension Formation: While vigorously stirring the aqueous phase, add the organic phase to form a fine suspension of monomer droplets. The stirring speed influences the final bead size.

-

Polymerization: Heat the suspension to the reaction temperature (typically 85-90°C) to initiate polymerization. Maintain the temperature and stirring for the duration of the reaction (e.g., 7-9 hours).

-

Isolation and Washing: Cool the reaction mixture while stirring. Filter the resulting polymer beads and wash them sequentially with deionized water and ethanol to remove unreacted monomers and other impurities.

-

Purification: Purify the beads further by Soxhlet extraction with a suitable solvent like acetone for 12-48 hours to remove any remaining porogens or unreacted components.

-

Drying and Sieving: Dry the purified beads in an oven and then sieve them to obtain the desired particle size fraction.

In Vitro Bile Acid Binding Capacity Assay

This protocol is based on FDA guidance for assessing the bioequivalence of cholestyramine products and is designed to determine the affinity and capacity of the resin for bile acids.

Workflow:

Detailed Steps:

-

Preparation of Reagents:

-

Prepare a stock solution of a mixture of bile acids (e.g., glycocholic acid, taurocholic acid) in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a series of standard solutions of the bile acids at various concentrations.

-

-

Incubation:

-

Accurately weigh a specific amount of cholestyramine resin into a series of incubation tubes.

-

Add a defined volume of each bile acid standard solution to the tubes.

-

Incubate the tubes at 37°C with constant agitation for a period sufficient to reach equilibrium (e.g., 24 hours).

-

-

Separation:

-

After incubation, centrifuge the tubes at high speed to pellet the resin.

-

Carefully collect the supernatant containing the unbound bile acids.

-

-

Quantification:

-

Analyze the concentration of bile acids in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the amount of bile acid bound to the resin by subtracting the concentration of unbound bile acid from the initial concentration.

-

Plot the amount of bound bile acid versus the equilibrium concentration of unbound bile acid.

-

Fit the data to adsorption isotherm models, such as the Langmuir and Freundlich models, to determine the binding capacity (q_max) and affinity constant (K_L or K_F).

-

Table 5: Example of Bile Acid Binding Isotherm Parameters

| Isotherm Model | Parameter | Description | Typical Value |

| Langmuir | q_max (mg/g) | Maximum binding capacity | Varies with bile acid |

| K_L (L/mg) | Langmuir constant (affinity) | Varies with bile acid | |

| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) | Freundlich constant (capacity) | Varies with bile acid |

| 1/n | Heterogeneity factor | Varies with bile acid |

Note: Specific values are dependent on the specific bile acid and experimental conditions.

Scanning Electron Microscopy (SEM) Sample Preparation

SEM is used to visualize the surface morphology and porous structure of the cholestyramine beads.

Detailed Steps:

-

Mounting: Securely mount the dry cholestyramine beads onto an SEM stub using double-sided carbon tape.

-

Coating: As cholestyramine is a non-conductive polymer, it must be coated with a thin layer of a conductive material (e.g., gold, palladium) to prevent charging under the electron beam. This is typically done using a sputter coater.

-

Imaging: Introduce the coated sample into the SEM chamber. After evacuating the chamber, an electron beam is scanned across the sample surface. The emitted secondary electrons are detected to generate an image of the surface topography.

Conclusion

The non-absorbable polymer structure of cholestyramine is a testament to the intricate relationship between polymer chemistry and therapeutic function. Its styrene-divinylbenzene backbone provides a robust and insoluble framework, while the quaternary ammonium groups serve as the active sites for bile acid sequestration. The physicochemical properties, including particle size, surface area, and porosity, are critical determinants of its binding efficiency. By interrupting the enterohepatic circulation of bile acids and modulating key signaling pathways involving FXR and TGR5, cholestyramine effectively reduces plasma cholesterol levels. The detailed experimental protocols provided in this guide offer a foundation for further research into the optimization of cholestyramine and the development of novel polymer-based therapeutics.